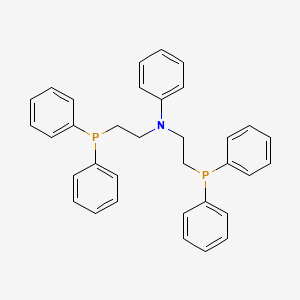
N,N-Bis(2-(diphenylphosphino)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPEA , is a white solid compound. It falls into the category of phosphine compounds and exhibits strong coordination abilities. Its primary use lies as a ligand in coordination chemistry, particularly in metal-catalyzed reactions such as transition metal-catalyzed coupling reactions .
Preparation Methods
Synthesis:: The synthesis of N,N-Bis(2-(diphenylphosphino)ethyl)aniline involves several steps. One common method starts with the reaction of ethanol, 2,2-(phenylimino)di-, di-p-toluenesulfonate (an ester), and diphenylphosphine. The reaction conditions are carefully controlled to yield the desired product .
Chemical Reactions Analysis
Reactivity:: DPEA can participate in various chemical reactions, including:
Oxidation and Reduction: DPEA can undergo oxidation or reduction processes.
Substitution Reactions: It can serve as a nucleophilic or electrophilic reagent in substitution reactions.
Coordination Chemistry: As a phosphine ligand, it readily coordinates with transition metals.
Oxidation: Common oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogens (e.g., bromine, chlorine) or other leaving groups are used.
Metal Complex Formation: Transition metal salts (e.g., palladium, nickel) in the presence of DPEA form coordination complexes.
Major Products:: The major products depend on the specific reaction conditions and the nature of the substrate. For example, in metal-catalyzed coupling reactions, DPEA facilitates the coupling of aryl halides with various nucleophiles.
Scientific Research Applications
DPEA finds applications in:
Organic Synthesis: As a ligand, it enhances selectivity and efficiency in metal-catalyzed reactions.
Catalysis: It plays a crucial role in cross-coupling reactions, C-H activation, and other transformations.
Materials Science: DPEA-containing complexes contribute to the development of functional materials.
Mechanism of Action
The exact mechanism by which DPEA exerts its effects depends on the specific reaction. As a ligand, it stabilizes metal complexes, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the context of its use.
Comparison with Similar Compounds
DPEA’s uniqueness lies in its bidentate phosphine ligand structure. Similar compounds include other phosphine ligands like triphenylphosphine (PPh₃) and bis(diphenylphosphino)methane (dppm).
Remember that DPEA’s versatility and coordination properties make it a valuable tool in synthetic chemistry and catalysis
Biological Activity
N,N-Bis(2-(diphenylphosphino)ethyl)aniline is a bidentate ligand that has garnered attention in coordination chemistry due to its unique structural features and potential biological applications. This compound is known for its ability to form stable complexes with transition metals, particularly palladium and platinum, which are crucial in catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound consists of an aniline backbone with two diphenylphosphinoethyl groups attached. The synthesis typically involves the reaction of diphenylphosphine with an appropriate aniline derivative under controlled conditions to yield the desired ligand.
Synthesis Reaction
The general reaction scheme for synthesizing this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that complexes formed with this compound exhibit significant anticancer properties. For instance, palladium complexes containing this ligand have shown potent inhibitory effects on various cancer cell lines.
- Case Study 1 : A palladium complex with this compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, significantly outperforming traditional chemotherapeutics like 5-Fluorouracil .
- Case Study 2 : Another study reported that treatment with a platinum complex derived from this ligand resulted in a notable reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects primarily involves:
- Metal Coordination : The ligand's ability to chelate metal ions enhances the stability of the resulting complexes, which can interact with biological macromolecules.
- Inhibition of Key Enzymes : Some studies suggest that these complexes may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pd-N,N-Bis | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |
| Pt-N,N-Bis | A549 (Lung Cancer) | 0.85 | Induction of apoptosis |
| Cu-N,N-Bis | HeLa (Cervical Cancer) | 0.45 | Inhibition of MMP-2 and MMP-9 |
Properties
CAS No. |
141547-34-4 |
|---|---|
Molecular Formula |
C34H33NP2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)aniline |
InChI |
InChI=1S/C34H33NP2/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 |
InChI Key |
YKKBLYRNQRSRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















